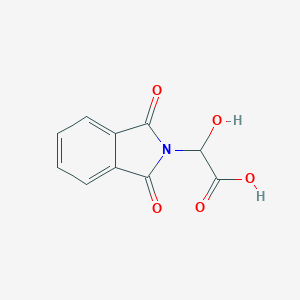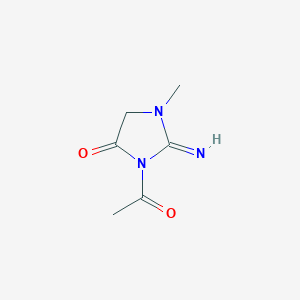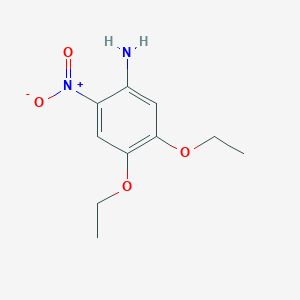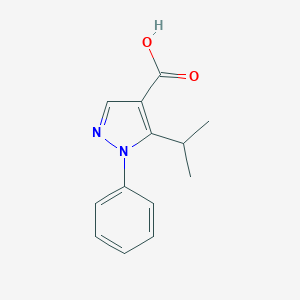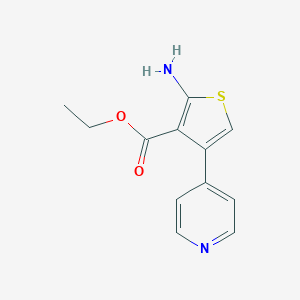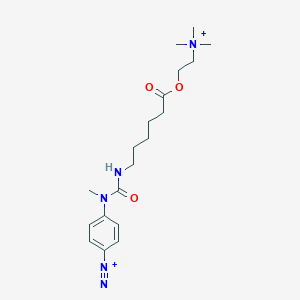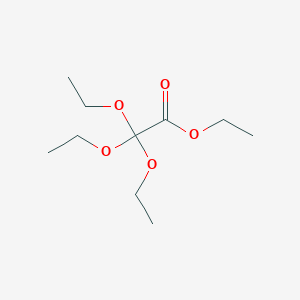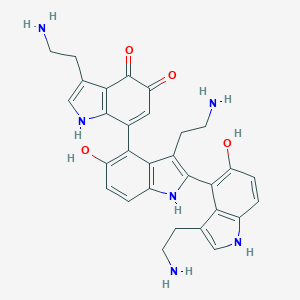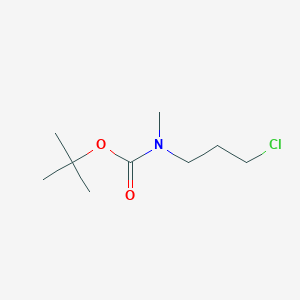![molecular formula C8H10BrNS B039590 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 123279-82-3](/img/structure/B39590.png)
2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the growth of fungi and parasites by interfering with their metabolic pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have been studied in various in vitro and in vivo models. It has been reported to have low toxicity and high selectivity towards cancer cells, fungi, and parasites. It has also been reported to have a low impact on non-target organisms such as humans and animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in lab experiments include its high selectivity towards target organisms, low toxicity, and ease of synthesis. However, its limitations include its low solubility in water and its limited stability under certain conditions.
Orientations Futures
There are several future directions for research on 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. These include:
- Investigation of its potential as a therapeutic agent for various diseases such as cancer, fungal infections, and parasitic infections.
- Development of new synthesis methods to improve yield and stability.
- Investigation of its potential as a building block for organic semiconductors.
- Investigation of its potential as a herbicide and insecticide in agriculture.
In conclusion, 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a chemical compound that has potential applications in various fields such as medicinal chemistry, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in these fields.
Méthodes De Synthèse
The synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves the reaction of 2-thiophenecarboxaldehyde with 1,3-cyclohexanedione and ammonium acetate in acetic acid. The reaction proceeds via a Michael addition followed by a cyclization reaction. The yield of the synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated for its potential as an antitumor agent, antifungal agent, and antiparasitic agent. In agriculture, it has been studied for its potential as a herbicide and insecticide. In material science, it has been investigated for its potential as a building block for organic semiconductors.
Propriétés
Numéro CAS |
123279-82-3 |
|---|---|
Nom du produit |
2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
Formule moléculaire |
C8H10BrNS |
Poids moléculaire |
232.14 g/mol |
Nom IUPAC |
2-bromo-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H10BrNS/c1-10-3-2-6-4-8(9)11-7(6)5-10/h4H,2-3,5H2,1H3 |
Clé InChI |
FQQVTXCIAWWSLE-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC(=C2)Br |
SMILES canonique |
CN1CCC2=C(C1)SC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



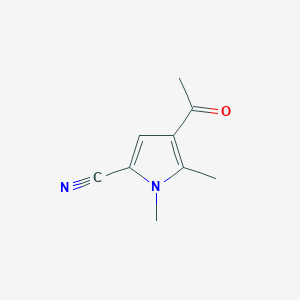
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
